molecular formula C8H16N2 B14811586 Bicyclo[2.2.2]octane-2,3-diamine

Bicyclo[2.2.2]octane-2,3-diamine

Cat. No.: B14811586
M. Wt: 140.23 g/mol
InChI Key: ATWXWUKNXUEHLH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,3-diamine: is a bicyclic organic compound characterized by a rigid and strain-free structure. This compound is notable for its unique bicyclic framework, which makes it an interesting subject of study in various fields of chemistry and material science. The bicyclo[2.2.2]octane structure is often found in natural products and synthetic analogs, contributing to its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-2,3-diamine typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure by reacting a diene with a dienophile. This reaction is often followed by further functionalization to introduce the diamine groups. For example, the reaction of cyclohexenone with electron-deficient alkenes can yield bicyclo[2.2.2]octane derivatives under mild and metal-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes. The use of organic bases and enantioselective catalysts can enhance the yield and selectivity of the desired product. The operational simplicity and mild conditions of these reactions make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones or other functional groups within the bicyclic structure to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Bicyclo[2.2.2]octane-2,3-diamine is used as a building block in organic synthesis. Its rigid structure makes it a valuable scaffold for the development of new molecules with specific spatial arrangements .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. The unique structure can enhance the binding affinity and specificity of these compounds to biological targets .

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential drug candidates. Their rigid structure can improve the pharmacokinetic properties and stability of the drugs .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific mechanical properties. Its rigid framework can enhance the strength and durability of these materials .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]octane-2,3-diamine is unique due to its diamine functional groups, which provide additional reactivity and versatility in chemical synthesis. Its rigid and strain-free structure also distinguishes it from other bicyclic compounds, making it a valuable scaffold in various applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,3-diamine

InChI

InChI=1S/C8H16N2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4,9-10H2

InChI Key

ATWXWUKNXUEHLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2N)N

Origin of Product

United States

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